REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1.[O:14]1[CH2:17][C:16](=[O:18])[CH2:15]1.[NH4+].[Cl-]>O1CCCC1>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([C:16]2([OH:18])[CH2:17][O:14][CH2:15]2)=[CH:8][CH:9]=1 |f:3.4|
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Name
|
|
Quantity
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1.33 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
0.5 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)Br
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.15 g
|
Type
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reactant
|
Smiles
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O1CC(C1)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[NH4+].[Cl-]
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Name
|
|
Quantity
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2 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The solution was stirred at this temperature for 30 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was warmed in the cooling bath to room temperature overnight
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Duration
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8 (± 8) h
|
Type
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EXTRACTION
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Details
|
the resulting mixture was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
the solvent was evaporated
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Type
|
CUSTOM
|
Details
|
The residue was purified by HPLC on reversed phase (acetonitrile/water)
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |